(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
The compound (6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a benzannulene derivative featuring a seven-membered carbocyclic ring fused to a benzene ring. Its structure includes:
- A partially hydrogenated benzo[7]annulenone core (positions 6–9 are saturated).
- A (3-methoxyphenyl)methylidene substituent at position 6 in the E-configuration.
- A ketone group at position 3.
The 3-methoxy group on the phenyl ring enhances solubility and influences electronic interactions, making it distinct from analogs with other substituents .
Properties
IUPAC Name |
(6E)-6-[(3-methoxyphenyl)methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-21-17-10-4-6-14(13-17)12-16-9-5-8-15-7-2-3-11-18(15)19(16)20/h2-4,6-7,10-13H,5,8-9H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALDNRRPUWIPLG-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2CCCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\CCCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and a suitable cyclic ketone.
Condensation Reaction: The key step involves a condensation reaction between 3-methoxybenzaldehyde and the cyclic ketone under basic conditions. This reaction forms the methoxyphenylmethylidene moiety.
Cyclization: The intermediate product undergoes cyclization to form the tetrahydrobenzoannulene core. This step may require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. Key considerations for industrial production include optimizing reaction conditions for higher yields, ensuring cost-effectiveness, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The methoxyphenyl group and the tetrahydrobenzoannulene core may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications
Benzo[7]annulenone Derivatives
Ring Size Variations
Functional Group Variations
Electron-Withdrawing vs. Electron-Donating Groups
Physical and Chemical Properties
Spectral Data
Stability and Reactivity
Key Routes
Data Tables
Table 1: Substituent Effects on Annulene Properties
| Substituent | Electronic Effect | Solubility | Thermal Stability |
|---|---|---|---|
| 3-Methoxy | Electron-donating | High in polar solvents | Moderate |
| 4-Dimethylamino | Strong donating | Moderate | High |
| Trifluoromethyl | Withdrawing | Low | Very high |
| Hydroxyl | Polar | High | Low |
Biological Activity
(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a synthetic organic compound with notable structural features that contribute to its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The compound is characterized by a methoxyphenyl group attached to a tetrahydrobenzoannulene core. Its IUPAC name is (6E)-6-[(3-methoxyphenyl)methylidene]-8,9-dihydro-7H-benzoannulen-5-one. The presence of the methoxy group is crucial as it influences the compound's reactivity and interaction with biological targets.
The biological activity of (6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo annulen-5-one primarily involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyphenyl moiety can modulate the activity of various biological pathways, making it a candidate for further pharmacological studies.
Biological Activity Overview
The compound has been investigated for various biological activities:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity against certain bacterial strains, which could be explored for therapeutic applications.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been noted in related compounds, indicating potential anti-inflammatory properties for this compound as well.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Significant reduction in free radicals | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Antimicrobial Activity
A study conducted on derivatives of benzoannulene compounds demonstrated that (6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as a lead compound in antibiotic development.
Comparison with Similar Compounds
The unique structure of (6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo annulen-5-one sets it apart from other similar compounds. For example:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (6E)-6-[(3-hydroxyphenyl)methylidene]-... | Hydroxy group instead of methoxy | Different reactivity profile |
| (6E)-6-[(3-chlorophenyl)methylidene]-... | Chlorine substituent | Enhanced antimicrobial properties |
The presence of different substituents can significantly alter the biological activity and pharmacological potential of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
